

"environmental fate and detection of Resorcinol bis(diphenyl phosphate)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Resorcinol bis(diphenyl phosphate)*

Cat. No.: *B134564*

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An In-depth Technical Guide to the Environmental Fate and Detection of **Resorcinol Bis(diphenyl Phosphate)**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorcinol bis(diphenyl phosphate), commonly known as RDP, is an oligomeric organophosphate ester identified by CAS Number 57583-54-7.[1] It is a prominent member of the non-halogenated aromatic organophosphate flame retardants (OPFRs) and serves as a primary alternative to brominated flame retardants like decabromodiphenyl ether (Deca-BDE) in various industrial applications.[2][3] RDP is primarily used as an additive flame retardant and plasticizer in engineering thermoplastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends commonly found in the housings of electrical and electronic equipment.[1][2][4]

As an additive flame retardant, RDP is not chemically bound to the polymer matrix, which allows it to leach and migrate into the environment over the product's lifespan.[1][5] This has led to its emergence as a widespread environmental contaminant.[1][2] Its presence has been confirmed globally in various environmental compartments, including indoor dust, water, sediment, and even in wildlife, raising concerns about its persistence, potential for bioaccumulation, and toxicological effects.[1] Recent studies have indicated that RDP may

exert estrogenic effects and neurotoxicity, underscoring the importance of understanding its environmental behavior and developing sensitive detection methods.[1][6]

Commercial RDP is a complex mixture that includes the RDP monomer, oligomeric forms (dimers, trimers), and impurities or byproducts from its synthesis, such as triphenyl phosphate (TPHP).[6][7] These related compounds can also migrate into the environment and may have their own toxicological profiles.[6][8]

Environmental Fate

The environmental fate of RDP is governed by its physical-chemical properties and its susceptibility to various degradation processes. Its high hydrophobicity and low volatility suggest it will predominantly partition to soil, sediment, and dust.[5]

Abiotic Degradation

Hydrolysis: Hydrolysis is a significant degradation pathway for RDP in aquatic environments. An OECD 111 guideline study demonstrated that the rate of hydrolysis is pH-dependent. The degradation curves from this study suggested that hydrolysis may be an equilibrium process between RDP and its degradation products.[7] The half-lives for RDP hydrolysis at 20°C are summarized in Table 2.

Photolysis: Currently, no specific studies on the direct photolysis of RDP in water under environmentally relevant conditions are available in the literature.[7] However, its fate in the atmosphere has been estimated. Based on its chemical structure, the atmospheric half-life for the reaction of RDP with hydroxyl radicals is predicted to be approximately 18 hours.[7]

Biotic Degradation

The primary pathway for the biodegradation of triaryl phosphates like RDP is believed to be the initial hydrolysis of the phosphate ester bond, which forms orthophosphate and the corresponding phenolic compounds.[7] These phenolic intermediates can then undergo further biodegradation.[7]

A standard ready biodegradation test (OECD 301D) showed that RDP is not readily biodegradable, achieving 37% degradation after 28 days and 66% degradation after 56 days.

[2][7] Based on these findings, default half-lives for complete biodegradation have been estimated to be 150 days in surface water and 3000 days in soil and sediment.[2]

Bioaccumulation and Metabolism

RDP's potential for bioaccumulation is a key aspect of its environmental risk profile.

- Octanol-Water Partition Coefficient (Log K_{ow}): The Log K_{ow}, a predictor of bioaccumulation potential, has been estimated to be around 5.5, although a measured value of 4.93 has also been reported.[7]
- Bioconcentration Factor (BCF): The estimated bioconcentration factor (BCF) for RDP is 969.[2]
- Metabolism: In vivo, the liver is a primary site for the metabolism of foreign compounds like RDP.[1] In vitro studies using human liver microsomes have shown that RDP and its oligomers can be readily hydrolyzed and metabolized into various products.[9] Identified metabolites include mono- and dihydroxy-metabolites, as well as their glucuronidated and sulfated conjugates.[9] Diphenyl phosphate (DPHP) is a primary metabolite, though its nonspecific origin from other OPFRs complicates its use as a specific biomarker for RDP exposure.[1][9]

Data Presentation

The following tables summarize key quantitative data regarding the properties, environmental fate, and detection of RDP.

Table 1: Physico-Chemical Properties of **Resorcinol bis(diphenyl phosphate)**

Property	Value	Reference
CAS Number	57583-54-7	[1]
Molecular Formula	C ₃₀ H ₂₄ O ₈ P ₂	[10]
Molecular Weight	574.5 g/mol	[1]
Water Solubility	0.69 - 1.05 mg/L at 20°C	[7]
Log K _{ow}	4.93 (measured); ~5.5 (estimated)	[7]

| Vapor Pressure | 2.59 x 10⁻³ Pa at 20°C [\[7\]](#) |

Table 2: Environmental Fate Data for **Resorcinol bis(diphenyl phosphate)**

Parameter	Value	Conditions / Notes	Reference
Biodegradation	37% after 28 days; 66% after 56 days	OECD 301D Closed Bottle Test	[2] [7]
Hydrolysis Half-life	11 days	pH 4, 20°C	[7]
	17 days	pH 7, 20°C	[7]
	11 days	pH 9, 20°C	[7]
Atmospheric Half-life	~18 hours	Reaction with OH radicals	[7]

| Bioconcentration Factor (BCF) | 969 | Estimated [\[2\]](#) |

Table 3: Environmental Detection of RDP and Related Compounds | Matrix | Compound | Concentration Range | Reference | | :--- | :--- | :--- | :--- | | Indoor Dust | RDP | 23 – 29,118 ng/g | [\[6\]](#)[\[8\]](#) | | | TPHP (impurity) | 222 – 50,728 ng/g [\[6\]](#)[\[8\]](#) | | | meta-HO-TPHP (impurity) | 20 – 14,227 ng/g [\[6\]](#)[\[8\]](#) | | | Instrumental LOD | RDP | 0.5 ng/mL | LC-(APCI)TOF-MS | | | TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | meta-HO-TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | DPHP (metabolite) | ~0.1 ng/mL (in urine) | LC-MS/MS [\[1\]](#) |

Experimental Protocols

Sensitive and specific analytical methods are crucial for assessing environmental contamination and human exposure to RDP. The most common approaches involve liquid or gas chromatography coupled with mass spectrometry.

Detailed Protocol: Analysis of RDP in Indoor Dust by LC-HRMS

This protocol is a representative example for the extraction and analysis of RDP and its related compounds from a complex solid matrix.

1. Sample Collection and Preparation:

- Collect indoor dust samples from surfaces of or near electronic equipment using a vacuum cleaner equipped with a collection thimble.
- Sieve the collected dust through a fine-mesh sieve (e.g., 150 μm) to achieve homogeneity.
- Accurately weigh approximately 50-100 mg of the sieved dust into a centrifuge tube.
- Spike the sample with appropriate isotope-labeled internal standards for quantification.

2. Extraction:

- Add a suitable extraction solvent, such as a mixture of dichloromethane and methanol (1:1, v/v), to the centrifuge tube.
- Perform ultrasonic extraction for a period of 15-20 minutes.
- Centrifuge the sample at high speed (e.g., 8000 rpm) for 10 minutes to separate the supernatant from the solid residue.
- Carefully collect the supernatant. Repeat the extraction process two more times on the residue and combine the supernatants.
- Evaporate the combined extract to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase

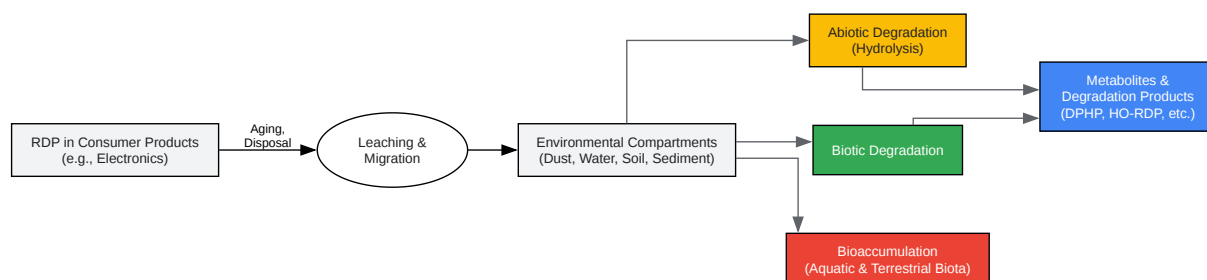
(e.g., methanol or acetonitrile).

3. Instrumental Analysis (LC-HRMS):

- Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 μm particle size).
 - Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).
 - Mobile Phase B: Acetonitrile or Methanol with the same modifier.
 - Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute compounds of varying polarities.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry Detection:
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in both positive and negative modes to cover a wide range of compounds.
 - Acquisition Mode: Full scan mode with a high resolution (>15,000 FWHM) to allow for accurate mass measurements and formula determination.
 - Data Processing: Identify and quantify target compounds by comparing their accurate mass and retention time with those of authentic standards. Use the HRMS data to screen for non-target impurities and transformation products.

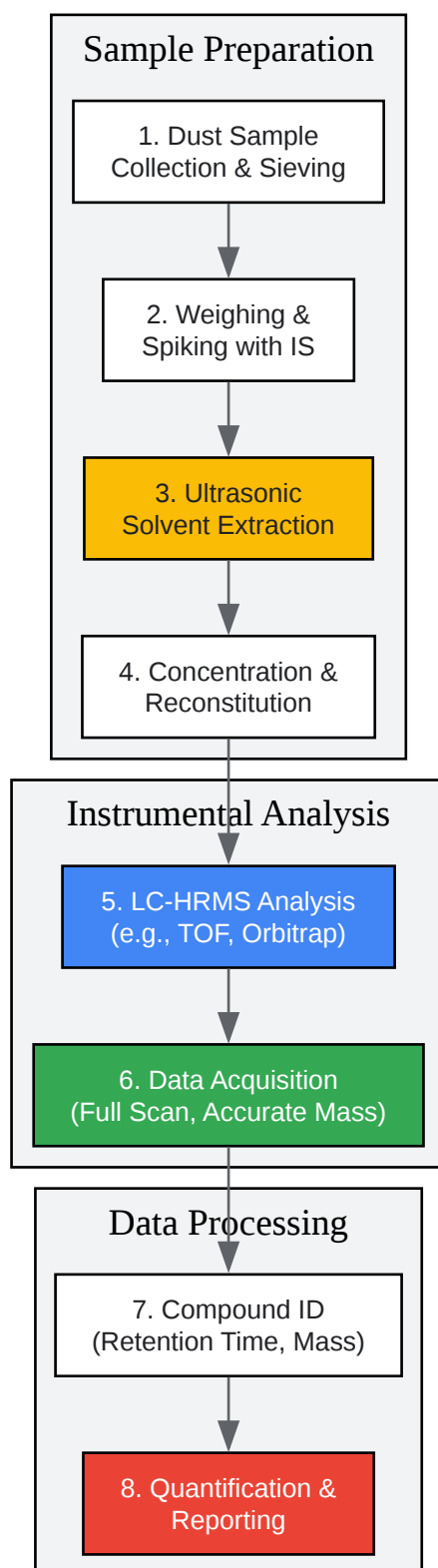
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to RDP.



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Caption: Environmental pathways of **Resorcinol bis(diphenyl phosphate) (RDP)**.



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Caption: Experimental workflow for the analysis of RDP in dust samples.

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- To cite this document: BenchChem. ["environmental fate and detection of Resorcinol bis(diphenyl phosphate)"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134564#environmental-fate-and-detection-of-resorcinol-bis-diphenyl-phosphate]

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